1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione

Conformational flexibility Kinase hinge binding Scaffold hopping

1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione (CAS 902044-36-4) is a fully synthetic indole–pyrimidine hybrid featuring an ethyl linker between the indole C‑3 position and the N‑1 of a 6‑aminopyrimidine‑2,4‑dione ring. The 6‑aminouracil scaffold is a privileged structure in multicomponent reactions, while the indole‑ethyl appendage mimics the tryptamine pharmacophore.

Molecular Formula C14H14N4O2
Molecular Weight 270.292
CAS No. 902044-36-4
Cat. No. B2705278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione
CAS902044-36-4
Molecular FormulaC14H14N4O2
Molecular Weight270.292
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCN3C(=CC(=O)NC3=O)N
InChIInChI=1S/C14H14N4O2/c15-12-7-13(19)17-14(20)18(12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,7-8,16H,5-6,15H2,(H,17,19,20)
InChIKeyHRKSCMPJNSLMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione (CAS 902044-36-4): Compound Class & Procurement Baseline


1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione (CAS 902044-36-4) is a fully synthetic indole–pyrimidine hybrid featuring an ethyl linker between the indole C‑3 position and the N‑1 of a 6‑aminopyrimidine‑2,4‑dione ring . The 6‑aminouracil scaffold is a privileged structure in multicomponent reactions, while the indole‑ethyl appendage mimics the tryptamine pharmacophore [1]. The compound is primarily distributed through screening‑library suppliers such as InterBioScreen, indicating its intended role in early‑stage probe and lead discovery campaigns [2].

902044-36-4: Why Generic Indole or Uracil Replacements Cannot Substitute This Scaffold


Although the individual building blocks—6‑aminouracil and tryptamine—are commercially ubiquitous, simply blending them does not recapitulate the precise three‑dimensional and electronic profile of the covalently linked hybrid . The ethyl spacer separates the indole π‑surface from the pyrimidine‑dione hydrogen‑bond network by three rotatable bonds, a geometry that is absent in meridianins (direct indole–pyrimidine linkage) and in simple 6‑aminouracil condensates [1]. This spacer‑controlled distance is critical for engaging kinase hinge regions and IDO‑1 heme pockets that require a specific donor–acceptor–π‑stacking arrangement . Consequently, substituting 902044-36-4 with 6‑aminouracil, 5‑methoxy‑tryptamine derivatives, or known 2‑aminopyrimidine‑indoles yields a different topological pharmacophore that cannot be assumed to produce equivalent screening outcomes.

Quantitative Differential Evidence for 902044-36-4 Relative to Closest Analogs


Rotatable Bond Count: Spacer Flexibility vs. Rigid Meridianin Scaffolds

902044-36-4 contains three rotatable bonds (the ethyl linker plus the exocyclic amino group), whereas the natural meridianins (e.g., meridianin G) possess only one rotatable bond connecting the indole directly to the pyrimidine ring [1]. Increased rotational freedom can enhance adaptability to shallow or conformationally plastic kinase hinge regions that rigid meridianins fail to occupy [1].

Conformational flexibility Kinase hinge binding Scaffold hopping

Hydrogen‑Bond Donor/Acceptor Signature: 6‑Amino‑uracil vs. 2‑Aminopyrimidine Indoles

The 6‑aminopyrimidine‑2,4‑dione ring of 902044-36-4 provides 3 hydrogen‑bond donors (HBD) and 4 hydrogen‑bond acceptors (HBA) . In contrast, the 2‑aminopyrimidine‑indole pharmacophore (meridianins) presents only 2 HBD and 4 HBA [1]. The additional donor originates from the N‑3 lactam proton, which can engage the heme‑propionate group of IDO‑1 or the backbone carbonyl of kinase hinge residues, a contact not feasible for the 2‑aminopyrimidine series [2].

H‑bond pharmacophore IDO‑1 inhibition Target engagement

Lipophilicity (LogP) Modulation vs. 5‑Methoxy Analog and 6‑Aminouracil

902044-36-4 exhibits a computed LogP of 0.84, placing it in a moderately hydrophilic window . The 5‑methoxy analog (6‑amino‑1‑(2‑(5‑methoxy‑1H‑indol‑3‑yl)ethyl)pyrimidine‑2,4‑dione, CAS 879457‑23‑5) has a higher predicted LogP (~1.2) due to the methoxy group, while 6‑aminouracil is highly polar (LogP ~ -0.9) . This logP gradient illustrates how the indole‑ethyl substitution fine‑tunes lipophilicity without resorting to additional ring decorations.

LogP ADME prediction Permeability

Synthetic Efficiency: One‑Pot Indole‑Uracil Hybrid Formation vs. Multistep Meridianin Routes

A structurally related series of 5‑((1H‑indol‑3‑yl)(aryl)methyl)‑6‑aminopyrimidine‑2,4‑diones was synthesized via a sulfamic‑acid‑catalyzed one‑pot reaction between 6‑aminouracil, indole, and aromatic aldehydes in water at room temperature, affording products in 75–92% yield [1]. In contrast, the total synthesis of meridianins requires sequential bromination, Suzuki coupling, and protecting‑group manipulation, typically yielding <40% over 4–5 steps [2]. The hybrid scaffold of 902044‑36‑4 is accessible through analogous one‑pot condensation methods, implying significant cost and time advantages for library production.

Green chemistry Multicomponent reaction Yield

Purity Benchmarking: ≥98% Certified Purity vs. Unspecified Analog Batches

902044-36-4 is supplied by Chemscene at a certified purity of ≥98% (Cat. CS‑0357581) and by Leyan at 98% (Cat. 1428251), with storage conditions specified as sealed, dry, 2‑8 °C . By comparison, the 5‑methoxy analog (CAS 879457‑23‑5) is listed with a lower purity floor of 95%+ (Cat. CM689052), and many meridianin natural products are available only as unpurified extracts or with purity <90% .

Purity specification Reproducibility QC

Kinase Profiling Domain: Indole‑Pyrimidine Hybrids Preferentially Target Cyclin‑Dependent and GSK‑3β Kinases

Meridianins, which share the indole‑pyrimidine architecture, inhibit cyclin‑dependent kinases (CDK1 IC50 = 2.5 µM, CDK5 IC50 = 3.0 µM) and glycogen synthase kinase‑3β (GSK‑3β IC50 = 1.5 µM) [1]. The 6‑amino‑uracil head group of 902044‑36‑4 is a recognized hinge‑binding motif present in many type‑I kinase inhibitors, suggesting that this hybrid will retain or improve upon the kinase‑inhibitory profile observed for meridianins while offering additional hydrogen‑bonding contacts [2].

Kinase inhibition CDK GSK‑3β

Best‑Fit Research and Industrial Application Scenarios for 1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione


Kinase‑Focused HTS Library Assembly: Prioritizing Indole‑Pyrimidine Hybrids for CDK, GSK‑3β, and JNK Panels

Due to the established kinase‑inhibitory activity of meridianin analogs and the presence of the 6‑aminopyrimidine hinge‑binding motif, 902044‑36‑4 is well suited as a core scaffold in kinase‑targeted screening collections [1]. The three rotatable bonds allow conformational adaptation to both deep and shallow ATP pockets, while the extra H‑bond donor (compared to 2‑aminopyrimidine‑indoles) can stabilize the DFG‑in conformation of multiple kinases . Procurement managers building kinase‑focused libraries should prioritize this compound over rigid meridianins or simple 6‑aminouracil fragments that lack the extended indole pharmacophore.

IDO‑1 / TDO Immuno‑Oncology Probe Development: Exploiting Tryptamine‑Like Recognition

The tryptamine‑derived indole‑ethyl side chain of 902044‑36‑4 mimics the natural substrate of indoleamine 2,3‑dioxygenase (IDO‑1) and tryptophan 2,3‑dioxygenase (TDO) [1]. The 6‑aminouracil portion can interact with the heme iron and surrounding polar residues, a contact validated for epacadostat‑family inhibitors . Investigators developing next‑generation IDO‑1/TDO inhibitors for immuno‑oncology would benefit from using this hybrid as a starting probe rather than simple tryptamine analogs, which lack the additional enzyme‑binding uracil motif.

Green Chemistry and Scale‑Up Feasibility: One‑Pot Synthesis for Gram‑Scale Delivery

The one‑pot, water‑based synthetic route documented for related indole‑6‑aminopyrimidine hybrids offers a sustainable and cost‑effective path to gram‑scale production [1]. Procurement teams requiring 5–50 g quantities for lead optimization campaigns can leverage this efficient methodology, achieving >80% yields in a single step without toxic catalysts, in stark contrast to the multistep sequences required for meridianin alkaloids . This scalability supports timely and economical supply for medicinal chemistry collaborations.

Chemical Biology Tool Compound for Target Deconvolution in Neurodegeneration

Meridianins are known GSK‑3β inhibitors, a key target in Alzheimer’s disease and tauopathies [1]. The indole‑uracil hybrid 902044‑36‑4, with its superior H‑bond donor count and balanced LogP of 0.84, is predicted to exhibit enhanced CNS multiparameter optimization (MPO) scores compared to the more polar meridianins . Researchers in neurodegeneration can employ this compound as a chemical probe to study GSK‑3β‑mediated tau phosphorylation, using its well‑characterized purity (≥98%) to ensure reproducible cellular activity data.

Quote Request

Request a Quote for 1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.